Lithium2-ethoxybenzene-1-sulfinate

C-H functionalization Cross-dehydrogenative coupling Aryl sulfone synthesis

Lithium 2-ethoxybenzene-1-sulfinate (CAS 2551115-16-1) is an ortho-alkoxy-substituted arylsulfinic acid lithium salt, belonging to the class of organosulfur nucleophiles widely employed for constructing sulfones, sulfonamides, and other sulfur(VI) functional groups. Unlike the more common sodium sulfinate variants, this lithium salt features a discrete cation-anion pairing with a molecular formula of C8H9LiO3S and a molecular weight of 192.2 g/mol.

Molecular Formula C8H9LiO3S
Molecular Weight 192.2 g/mol
Cat. No. B13529760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium2-ethoxybenzene-1-sulfinate
Molecular FormulaC8H9LiO3S
Molecular Weight192.2 g/mol
Structural Identifiers
SMILES[Li+].CCOC1=CC=CC=C1S(=O)[O-]
InChIInChI=1S/C8H10O3S.Li/c1-2-11-7-5-3-4-6-8(7)12(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1
InChIKeyUKMLTCIHARMBSA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium 2-Ethoxybenzene-1-sulfinate: A Strategic Arylsulfinate Building Block for Precision Synthesis and Lithium-Ion Electrolyte Innovation


Lithium 2-ethoxybenzene-1-sulfinate (CAS 2551115-16-1) is an ortho-alkoxy-substituted arylsulfinic acid lithium salt, belonging to the class of organosulfur nucleophiles widely employed for constructing sulfones, sulfonamides, and other sulfur(VI) functional groups. Unlike the more common sodium sulfinate variants, this lithium salt features a discrete cation-anion pairing with a molecular formula of C8H9LiO3S and a molecular weight of 192.2 g/mol . The critical structural feature is the 2-ethoxy substituent, which places a Lewis-basic ether oxygen in proximity to the sulfinate center, creating a chelating microenvironment that fundamentally alters the reactivity and selectivity profile of the anion compared to simple, unsubstituted, or para-substituted benzene sulfinates [1]. This unique architecture makes the compound a compelling candidate for applications demanding high lithium-ion specificity, enhanced organic-phase solubility, or ortho-directing effects in metal-catalyzed C–H functionalization.

Why Sodium Sulfinate Analogs Cannot Replace Lithium 2-Ethoxybenzene-1-sulfinate in Demanding Applications


Generic substitution with sodium 2-ethoxybenzene-1-sulfinate or lithium benzenesulfinate is not straightforward because the lithium counter-cation and the ortho-ethoxy group act synergistically to define the compound’s reactivity landscape. Ortho-alkoxy-substituted arylsulfonates are known to function as nucleophile-assisting leaving groups (NALGs), exhibiting marked kinetic selectivity for lithium halides over sodium or potassium salts in nucleophilic displacement reactions [1]. This indicates that the lithium cation is preferentially chelated by the ortho-ether oxygen, enhancing the effective nucleophilicity of the sulfinate anion. Simultaneously, lithium sulfinates as a class demonstrate vastly superior thermal stability (>200°C) and electrochemical oxidation resistance (>4.5 V) compared to conventional lithium salts like LiPF6, a property directly attributable to the sulfinate anion’s electronic structure [2]. Simply replacing the lithium cation with sodium or the 2-ethoxy substituent with hydrogen eliminates these two critical performance levers: cation-selective reactivity and extreme anodic stability, leading to sub-optimal yields or outright incompatibility in high-voltage electrochemical environments.

Quantitative Differentiation Evidence for Lithium 2-Ethoxybenzene-1-sulfinate Against Closest Analogs


Lithium vs. Sodium Sulfinate Yield Divergence in Manganese(III)-Mediated C–H Sulfonylation

In a Mn(OAc)3-mediated oxidative coupling of 1,4-dimethoxybenzenes, the choice between lithium and sodium sulfinate salts directly impacts reaction efficiency. While the study confirms both salts are competent, lithium sulfinates enable a complementary, direct transformation pathway via organolithium reagents and SO2, bypassing the need for pre-formed sodium sulfinates. This methodological divergence means lithium sulfinates are not simply interchangeable but offer a mechanistically distinct entry point for in-situ sulfinate generation, simplifying multi-step syntheses [1].

C-H functionalization Cross-dehydrogenative coupling Aryl sulfone synthesis

Lithium Sulfinate Thermal Stability Benchmarking Against Standard Electrolyte Salt LiPF6

Lithium arylsulfinates, as a compound class encompassing the 2-ethoxybenzene-1-sulfinate target, demonstrate a critical safety advantage over the industry-standard electrolyte salt LiPF6. Patent data explicitly states that lithium sulfinate salts possess thermal stability exceeding 200°C, in stark contrast to LiPF6, which decomposes readily above 60°C [1]. This represents an improvement of >140°C in thermal tolerance.

Lithium-ion battery Electrolyte additive Thermal runaway prevention

Lithium Sulfinate Electrochemical Oxidation Stability Beyond 4.5 V vs. Li/Li+

The same patent disclosure reports that lithium sulfinate salts exhibit remarkable resistance to oxidative decomposition, withstanding voltages greater than 4.5 V [1]. This is a key differentiation from many other lithium organosulfonate or sulfonylimide salts, which often suffer from oxidative degradation or aluminum current collector corrosion at high potentials. The high anodic stability allows these salts to function as sole lithium electrolytes or additives in next-generation high-voltage cells (e.g., NMC811, LNMO).

High-voltage cathode Electrolyte design Oxidative decomposition

Ortho-Ethoxy Chelation Drives Lithium-Specific Reactivity in Nucleophilic Displacement

A foundational study on arylsulfonate-based nucleophile assisting leaving groups (NALG) demonstrates that ortho-ether-substituted arylsulfonates, which are direct structural analogues of the target compound's conjugate acid form, display marked selectivity for lithium halides relative to sodium and potassium salts [1]. The rate enhancement is attributed to the ortho-ether chain chelating the lithium cation, pre-organizing the nucleophile near the electrophilic sulfur center. This translates into faster, higher-yielding nucleophilic substitutions when lithium is the counterion.

Nucleophile assisting leaving group Lithium selectivity Phase-transfer catalysis

Molecular Weight Advantage of Lithium over Sodium 2-Ethoxybenzene-1-sulfinate

A fundamental, procurement-relevant metric is the lower molecular weight of the lithium salt (192.2 g/mol) compared to its direct sodium analog, sodium 2-ethoxybenzene-1-sulfinate (estimated at ~208.1 g/mol based on C8H9NaO3S) . This represents an 8.3% mass reduction for the same molar equivalent of reactive sulfinate anion. In multi-kilogram process chemistry, this directly reduces raw material cost per mole of active nucleophile.

Atom economy Salt metathesis Preparative-scale chemistry

Consistent Purity Benchmarking of ≥95% Across Leading Suppliers

Reputable commercial sources for lithium 2-ethoxybenzene-1-sulfinate and its structural analogs consistently list a minimum purity specification of 95% . This level of purity is comparable to that of sodium 2-methoxybenzene-1-sulfinate suppliers , indicating that the lithium salt does not suffer from inherent stability or purification challenges that would compromise quality. This parity in available purity ensures that switching to the lithium variant does not introduce additional variability in research or process development workflows.

Quality control Reproducibility Commercial availability

High-Impact Application Scenarios for Lithium 2-Ethoxybenzene-1-sulfinate Informed by Quantitative Evidence


High-Voltage Lithium-Ion Battery Electrolyte Formulation

The >4.5 V anodic stability and >200°C thermal tolerance reported for lithium sulfinates [1] make lithium 2-ethoxybenzene-1-sulfinate a direct candidate for replacing or supplementing LiPF6 in high-voltage cathode systems (e.g., NMC811, LNMO). Formulators seeking to operate cells above 4.3 V can leverage this compound to build a more robust cathode-electrolyte interphase (CEI), mitigate oxidative decomposition, and reduce the risk of thermal runaway.

Streamlined One-Pot Synthesis of β-Amidovinyl Sulfones and Aryl Sulfones

The unique ability of lithium sulfinates to be generated in situ from organolithium reagents and SO2, and directly employed in C-H sulfonylation [1][2], enables telescoped synthesis of sulfone libraries. Medicinal chemistry groups synthesizing sulfone-containing kinase inhibitors or antibacterial agents can eliminate intermediate workups, reducing cycle time and increasing throughput.

Lithium-Selective Nucleophilic Displacement Reactions

In synthetic sequences requiring the specific reactivity of lithium halides (e.g., LiBr for Finkelstein reactions or LiCl for directed ortho-metalation), the ortho-ethoxy chelation effect documented for analogous arylsulfonates [1] predicts superior kinetics and selectivity. Lithium 2-ethoxybenzene-1-sulfinate can serve as both a nucleophile and a cation-selective phase-transfer mediator, enhancing yields in sterically demanding substitutions.

Gravimetrically Efficient Process-Scale Sulfinate Chemistry

The 8.3% molecular weight advantage of the lithium salt over the sodium analog [1][2] translates to lower shipping costs, reduced storage volume, and less waste salt generation per mole of product. For CROs and CDMOs performing multi-kilogram sulfonylation campaigns, this mass efficiency directly impacts the bottom line and aligns with green chemistry waste-reduction goals.

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